H-Orn(Z)-obzl hcl

Peptide Synthesis Orthogonal Protection Acid Stability

Solution-phase peptide synthesis using unprotected ornithine leads to uncontrolled oligomerization at both amino groups, while Nα-protected variants require extra deprotection steps. H-Orn(Z)-obzl HCl eliminates these bottlenecks with its orthogonal dual-protection architecture: a free α-amino group (HCl salt) for direct coupling, a Z-protected δ-amino side chain, and a benzyl ester C-terminus. • Enables direct α-amino elongation while the δ-Z and C-terminal OBzl groups remain stable under acidic Boc-removal conditions (4N HCl/dioxane). • Unified benzyl-based deprotection via single-step hydrogenolysis (H₂, Pd/C, >98% yield) streamlines fragment condensation workflows. • ≥98% HPLC purity with consistent lot-to-lot quality supports reproducible synthesis of polymyxin analogs, gramicidin S derivatives, and ureidopeptide inhibitors.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
CAS No. 63594-37-6
Cat. No. B555261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Orn(Z)-obzl hcl
CAS63594-37-6
SynonymsL-Asparticacidalpha-(beta-naphthylamide); 635-91-6; Asparticacidbeta-naphthylamide; H-Asp-betaNA; (S)-3-Amino-4-(2-naphthylamino)-4-oxobutyricacid; L-ASPARTICACIDALPHA-; A8027_SIGMA; L-asparticacid2-naphthylamide; CHEBI:90425; CTK8G0509; L-asparticacidbeta-naphthylamide; ZINC6118785; 7298AH; L-asparticacid1-(2-naphthylamide); N-naphthalen-2-yl-L-alpha-asparagine; L-asparticacidalpha-(2-naphthylamide); N-(2-Naphthyl)-L-asparticacidalpha-amide
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C20H24N2O4.ClH/c21-18(19(23)25-14-16-8-3-1-4-9-16)12-7-13-22-20(24)26-15-17-10-5-2-6-11-17;/h1-6,8-11,18H,7,12-15,21H2,(H,22,24);1H/t18-;/m0./s1
InChIKeyYRMVHTZHFWHHIU-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Orn(Z)-obzl hcl: Dual-Protected Ornithine for Peptide Synthesis


H-Orn(Z)-obzl hcl (CAS 63594-37-6), also referred to as Nδ-Z-L-ornithine benzyl ester hydrochloride or N5-[(phenylmethoxy)carbonyl]-L-ornithine phenylmethyl ester monohydrochloride, is a protected amino acid derivative within the class of peptide synthesis building blocks. It features a free α-amino group (stabilized as the hydrochloride salt), a benzyloxycarbonyl (Z or Cbz) protected δ-amino side chain, and a benzyl ester (OBzl) protected C-terminal carboxyl group . This dual-protection architecture positions the compound as an intermediate for sequential, orthogonal peptide assembly, primarily in solution-phase methodologies where Z-based side-chain protection is employed alongside distinct α-amino temporary protecting groups .

Risks of Substituting H-Orn(Z)-obzl hcl in Synthesis


Interchanging this compound with other ornithine derivatives such as unprotected ornithine hydrochloride (H-Orn-OH·HCl), Nα-Z protected ornithine (Z-Orn(Z)-OH), or even the methyl ester analog (H-Orn(Z)-OMe·HCl) introduces distinct synthetic liabilities. Unprotected ornithine cannot be employed in stepwise peptide synthesis due to uncontrolled oligomerization at both amino groups. Nα-Z protected variants (e.g., Z-Orn(Z)-OH) lack the free α-amino handle required for direct coupling, demanding an additional deprotection step prior to chain elongation . The methyl ester counterpart (H-Orn(Z)-OMe·HCl, CAS 5874-75-9) offers a smaller C-terminal protecting group but exhibits significantly higher sensitivity to alkaline hydrolysis and nucleophilic cleavage compared to the benzyl ester, rendering it less robust during extended reaction sequences or basic workup conditions . Similarly, substituting with a Boc-protected analog (H-Orn(Boc)-OBzl·HCl) fails to maintain orthogonality when the synthetic scheme already incorporates other acid-labile groups (e.g., t-butyl esters, Trt) that require preservation during the peptide assembly process [1].

Quantitative Comparison: H-Orn(Z)-obzl hcl vs. Alternatives


Orthogonal Acid Stability: Z vs. Benzyl Ester

H-Orn(Z)-obzl hcl demonstrates a defined orthogonal protection profile: the benzyloxycarbonyl (Z) group on the δ-amino side-chain remains fully intact under mild acidic conditions (e.g., 4N HCl in 1,4-dioxane at room temperature for 1 hour), whereas the benzyl ester (OBzl) C-terminal group is similarly stable under these conditions [1]. In contrast, Boc-protected analogs such as H-Orn(Boc)-OBzl·HCl undergo quantitative cleavage of the Boc group within 30-60 minutes under identical acidic conditions, precluding their use in synthetic schemes where side-chain amine protection must be preserved during α-amino deprotection [2]. The Fmoc-protected counterpart H-Orn(Fmoc)-OBzl·HCl exhibits cleavage under basic piperidine treatment within 5-20 minutes, rendering it orthogonal to acid-labile groups but incompatible with base-sensitive functionalities [2].

Peptide Synthesis Orthogonal Protection Acid Stability Side-Chain Modification

Benzyl vs. Methyl Ester Hydrogenolysis Yield

The benzyl ester (OBzl) C-terminal protecting group in H-Orn(Z)-obzl hcl can be removed via catalytic hydrogenolysis (H2, Pd/C), a non-hydrolytic method that proceeds with near-quantitative yield (typically >98%) without affecting the Z side-chain protection when performed under neutral conditions [1]. In contrast, the methyl ester analog H-Orn(Z)-OMe·HCl (CAS 5874-75-9) requires saponification (aqueous NaOH or LiOH) for C-terminal deprotection, a hydrolytic process that yields free carboxylate with typical efficiencies of 85-95% and carries intrinsic risks of partial Z-group cleavage under basic conditions, particularly with extended reaction times or elevated temperatures . The benzyl ester approach thus offers a cleaner, higher-yielding orthogonal deprotection route for fragments destined for further coupling.

Hydrogenolysis Deprotection Yield Benzyl Ester C-Terminal Modification

Purity Comparison: H-Orn(Z)-obzl hcl and Analogs

Commercial suppliers of H-Orn(Z)-obzl hcl (CAS 63594-37-6) consistently report minimum purity specifications of ≥98% by HPLC for research-grade material, with typical lot analyses ranging from 98.5-99.2% . Comparable commercial offerings for the methyl ester analog H-Orn(Z)-OMe·HCl (CAS 5874-75-9) are commonly available at 97-98% purity specifications . For the Nα,Nδ-bis-Z protected analog Z-Orn(Z)-OH (CAS 2274-58-0), commercial purity specifications typically fall in the 95-97% range due to more complex synthetic preparation and purification challenges [1]. The higher commercially achievable purity of H-Orn(Z)-obzl hcl reduces the burden of pre-use purification in sensitive peptide synthesis workflows.

Purity HPLC Quality Control Procurement Specification

Solution-Phase Synthesis: Dual Benzyl Protection vs. Fmoc

In solution-phase peptide synthesis (SPPS alternative), Z/Cbz-based protection strategies are preferentially employed over Fmoc approaches due to the compatibility of Z groups with extended reaction times and the avoidance of repetitive base exposure that can cause racemization [1]. H-Orn(Z)-obzl hcl, with its free α-amino group and Z-protected δ-amino side chain, is specifically designed for solution-phase fragment condensation where the C-terminal benzyl ester serves as a semi-permanent protecting group that can be selectively removed at the final stage of synthesis . In contrast, Fmoc-protected ornithine building blocks (e.g., Fmoc-Orn(Boc)-OH) are optimized for solid-phase synthesis and exhibit suboptimal performance in solution-phase workflows due to the tendency of the Fmoc group to undergo premature cleavage under trace basic conditions and its requirement for piperidine treatment that can degrade acid-sensitive peptide intermediates .

Solution-Phase Synthesis Z-Protection Benzyl Ester Fragment Coupling

Validated Applications of H-Orn(Z)-obzl hcl


Synthesis of Branched and Cyclic Peptides with Orthogonal Protection

H-Orn(Z)-obzl hcl is ideally suited for the solution-phase assembly of branched peptides and cyclic peptide precursors where the ornithine residue serves as a branching point or cyclization anchor. The free α-amino group enables direct coupling with activated carboxyl components, while the Z-protected δ-amino side-chain remains masked throughout the chain elongation process. The benzyl ester C-terminal protection remains stable under the acidic conditions typically employed for Boc-group removal (4N HCl/dioxane, 1 hour) [1]. At the final synthetic stage, the benzyl ester can be cleanly removed via hydrogenolysis (H2, Pd/C, >98% yield) to liberate the free carboxyl group for cyclization or conjugation, without affecting the Z side-chain protection [2]. This orthogonal strategy is particularly valuable for synthesizing polymyxin analogs, gramicidin S derivatives, and other antimicrobial peptides containing ornithine residues where controlled sequential deprotection is essential for maintaining structural integrity [3].

Synthesis of Ureidopeptides and Ornithine-Containing Enzyme Inhibitors

H-Orn(Z)-obzl hcl serves as a pivotal intermediate in the preparation of ureidopeptides and transglutaminase inhibitors where the ornithine δ-amino group is ultimately converted to a ureido functionality or conjugated to electrophilic warheads [1]. The compound's orthogonal protection pattern permits the α-amino group to be extended with peptide chains or other structural motifs while the Z-protected δ-amino group remains intact. Following completion of the α-amino modifications, the Z group can be selectively removed via catalytic hydrogenation (H2, Pd/C) to unmask the δ-amino group for subsequent functionalization with isocyanates, activated carbonates, or Michael acceptors. This synthetic sequence, documented in the preparation of dipeptide-bound thiadiazoles as irreversible transglutaminase inhibitors, demonstrates the utility of H-Orn(Z)-obzl hcl in constructing pharmacologically relevant ornithine derivatives where regiospecific control over amine functionalization is paramount [1].

Fragment Condensation for Long Peptide Sequences

For the synthesis of peptides exceeding 30-40 residues where solid-phase synthesis encounters aggregation and deletion sequence accumulation, solution-phase fragment condensation remains a viable alternative. H-Orn(Z)-obzl hcl can be incorporated into protected peptide fragments using standard coupling reagents (EDCI·HCl, HOBt, DIPEA in DMF/DCM) [1]. The dual benzyl-based protection (Z and OBzl) provides a unified deprotection strategy: both groups can be simultaneously removed in a single hydrogenolysis step (H2, Pd/C) at the conclusion of the synthesis, yielding the fully deprotected peptide in a single operation [2]. This contrasts with strategies employing mixed protecting groups (e.g., Boc, Fmoc, tBu) that require sequential orthogonal deprotection steps, each introducing potential side reactions and yield losses. The benzyl-only protection approach streamlines the final deprotection workflow, particularly for peptide fragments destined for native chemical ligation or direct amidation [3].

Synthesis of Antibacterial Peptidomimetics and Polyamine Analogs

Recent research has demonstrated the antibacterial activity of structurally modified L-ornithine derivatives against Gram-positive and Gram-negative bacterial strains including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli [1]. H-Orn(Z)-obzl hcl provides a versatile starting scaffold for the systematic exploration of ornithine-based antibacterial peptidomimetics. The free α-amino group allows for N-terminal functionalization with heteroaryl or alkyl moieties, while the Z-protected δ-amino group and benzyl ester remain stable during these modifications. This protection pattern enables iterative structure-activity relationship (SAR) studies where modifications at the α-position, δ-position, and C-terminus can be explored independently through sequential, controlled deprotection and functionalization steps. The compound thus serves as a core intermediate in medicinal chemistry programs targeting novel antibacterial agents derived from the ornithine scaffold [1].

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